![molecular formula C22H16F2N2OS2 B2583296 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-difluorobenzamide CAS No. 325977-21-7](/img/structure/B2583296.png)
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-difluorobenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C22H16F2N2OS2 and its molecular weight is 426.5. The purity is usually 95%.
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Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-difluorobenzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a benzothiazole moiety and a difluorobenzamide group, which are known to influence its biological properties significantly. The molecular formula for this compound is C17H15F2N3S, with a molecular weight of approximately 345.38 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of FtsZ Protein : The compound has been shown to inhibit the FtsZ protein, which is crucial for bacterial cell division. This inhibition leads to morphological changes in bacteria such as Staphylococcus aureus and Bacillus subtilis, resulting in impaired growth and division .
- Fluorination Effects : The presence of fluorine atoms enhances the compound's hydrophobic interactions with the target proteins, increasing its binding affinity and stability. This modification often leads to improved metabolic stability and bioactivity compared to non-fluorinated analogs .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its minimum inhibitory concentration (MIC) against various strains of S. aureus, the compound demonstrated potent activity:
Strain Type | MIC (µg/mL) |
---|---|
Reference strain (ATCC29213) | 16 |
Methicillin-resistant strain | 8 |
Daptomycin-resistant strain | 32 |
These results suggest that the compound could serve as a potential lead in developing new antibacterial agents .
Cytotoxicity Studies
In addition to its antibacterial properties, cytotoxicity studies have been conducted to evaluate the compound's effects on human cell lines. Preliminary findings indicate that it has a moderate cytotoxic effect on certain cancer cell lines while exhibiting selectivity towards malignant cells over normal cells . Further investigations are necessary to establish a comprehensive safety profile.
Case Studies and Research Findings
- Conformational Analysis : A study involving molecular docking simulations revealed that the difluorobenzamide motif plays a critical role in enhancing the binding affinity to FtsZ proteins. The analysis indicated that specific hydrogen bonds and hydrophobic interactions are formed between the compound and target residues within the protein structure .
- Structural Variations : Research exploring structural analogs has shown that modifications to the benzamide group can significantly affect biological activity. Compounds with similar scaffolds but different functional groups were found to exhibit varying degrees of antimicrobial efficacy .
Scientific Research Applications
Anticancer Activity
The compound exhibits notable anticancer properties. Various studies have reported its effectiveness against different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 12.5 | Induction of apoptosis |
MCF-7 (breast cancer) | 15.0 | Cell cycle arrest at G1 phase |
A549 (lung cancer) | 10.0 | Inhibition of PI3K/Akt signaling |
Research indicates that the compound can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Activity
The compound has also shown significant antimicrobial activity against various pathogens:
Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Disruption of cell wall synthesis |
Escherichia coli | 64 µg/mL | Inhibition of protein synthesis |
Pseudomonas aeruginosa | 128 µg/mL | Biofilm formation inhibition |
These findings demonstrate its potential as an effective antimicrobial agent against resistant strains .
Case Studies
- Study on Cancer Cell Lines : A study published in Cancer Letters reported that the compound significantly reduced the viability of multiple cancer cell lines in vitro and showed synergistic effects when combined with standard chemotherapeutics .
- Antimicrobial Efficacy : Research conducted by Zhang et al. demonstrated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics against resistant strains of bacteria .
Pharmacokinetics
An ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis has shown a favorable pharmacokinetic profile for synthesized benzothiazole derivatives, suggesting good bioavailability and metabolic stability.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2OS2/c23-13-7-5-8-14(24)19(13)20(27)26-22-18(12-6-1-3-10-16(12)28-22)21-25-15-9-2-4-11-17(15)29-21/h2,4-5,7-9,11H,1,3,6,10H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAFIZPYKBKSQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC=C3F)F)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.